molecular formula C6H7IN2 B15279420 5-Iodo-N-methylpyridin-3-amine

5-Iodo-N-methylpyridin-3-amine

Cat. No.: B15279420
M. Wt: 234.04 g/mol
InChI Key: RZZHOVKTYYIBNM-UHFFFAOYSA-N
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Description

5-Iodo-N-methylpyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 5th position and a methyl group attached to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-N-methylpyridin-3-amine can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with an arylboronic acid in the presence of a palladium catalyst to yield the desired product . The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-N-methylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-azido-N-methylpyridin-3-amine, while oxidation with hydrogen peroxide produces the corresponding N-oxide derivative.

Scientific Research Applications

5-Iodo-N-methylpyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Iodo-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The iodine atom and the pyridine ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridin-3-amine: Similar structure but with a bromine atom instead of iodine.

    5-Chloro-2-methylpyridin-3-amine: Contains a chlorine atom in place of iodine.

    5-Fluoro-2-methylpyridin-3-amine: Features a fluorine atom instead of iodine.

Uniqueness

5-Iodo-N-methylpyridin-3-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger size and higher polarizability of iodine can influence the compound’s interactions and reactivity, making it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

IUPAC Name

5-iodo-N-methylpyridin-3-amine

InChI

InChI=1S/C6H7IN2/c1-8-6-2-5(7)3-9-4-6/h2-4,8H,1H3

InChI Key

RZZHOVKTYYIBNM-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CN=C1)I

Origin of Product

United States

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